Cas no 120384-18-1 (4-Azidotetrafluorobenzaldehyde)

4-アジドテトラフルオロベンズアルデヒドは、分子式C7H2F4N3Oで表される有機化合物です。この化合物は、テトラフルオロベンゼン骨格にアジド基(-N3)とアルデヒド基(-CHO)が導入された構造を持ち、高い反応性を示します。特に、アジド基のクリックケミストリーへの適用や、アルデヒド基を利用したさらなる官能基変換が可能です。フッ素原子の存在により、電子求引性が高く、特定の反応条件下で優れた選択性を発揮します。有機合成中間体として、医薬品や機能性材料の開発において有用です。取り扱いには、アジド基の爆発性に注意が必要です。

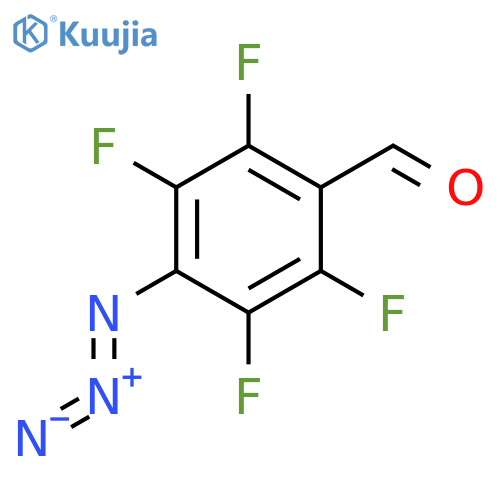

120384-18-1 structure

商品名:4-Azidotetrafluorobenzaldehyde

4-Azidotetrafluorobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Azidotetrafluorobenzaldehyde

- 4-azido-2,3,5,6-tetrafluorobenzaldehyde

- 120384-18-1

- SCHEMBL13475904

- FYZZJXVVOINZGG-UHFFFAOYSA-N

- p-azidotetrafluorobenzaldehyde

- DB-262916

-

- インチ: InChI=1S/C7HF4N3O/c8-3-2(1-15)4(9)6(11)7(5(3)10)13-14-12/h1H

- InChIKey: FYZZJXVVOINZGG-UHFFFAOYSA-N

- ほほえんだ: C(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F

計算された属性

- せいみつぶんしりょう: 219.00557431g/mol

- どういたいしつりょう: 219.00557431g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

4-Azidotetrafluorobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-503200-250 mg |

4-Azidotetrafluorobenzaldehyde, |

120384-18-1 | 250mg |

¥2858.00 | 2023-06-01 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-503200-250mg |

4-Azidotetrafluorobenzaldehyde, |

120384-18-1 | 250mg |

¥2858.00 | 2023-09-05 | ||

| TRC | A822035-250mg |

4-Azidotetrafluorobenzaldehyde |

120384-18-1 | 250mg |

$ 207.00 | 2023-04-19 | ||

| TRC | A822035-2.5g |

4-Azidotetrafluorobenzaldehyde |

120384-18-1 | 2.5g |

$ 1642.00 | 2023-04-19 |

4-Azidotetrafluorobenzaldehyde 関連文献

-

Mingdi Yan,Sui Xiong Cai,M. N. Wybourne,John F. W. Keana J. Mater. Chem. 1996 6 1249

-

Desmond W. Y. Teo,Zaini Jamal,Qiu-Jing Seah,Rui-Qi Png,Lay-Lay Chua J. Mater. Chem. C 2020 8 253

-

Mingdi Yan,Sui Xiong Cai,M. N. Wybourne,John F. W. Keana J. Mater. Chem. 1996 6 1249

120384-18-1 (4-Azidotetrafluorobenzaldehyde) 関連製品

- 503537-97-1(4-bromooct-1-ene)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量